molecular formula C7H4ClF2NO B2468261 2-Chloro-4,5-difluorobenzamide CAS No. 296274-32-3

2-Chloro-4,5-difluorobenzamide

Cat. No.: B2468261
CAS No.: 296274-32-3
M. Wt: 191.56
InChI Key: MOEBPPAZJWHWLD-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions

Scientific Research Applications

2-Chloro-4,5-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Specific safety and hazard information for 2-Chloro-4,5-difluorobenzamide is not provided in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide or tetrahydrofuran.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution Reactions: Depending on the nucleophile used, products can include substituted benzamides.

    Hydrolysis: The major products are 2-chloro-4,5-difluorobenzoic acid and ammonia.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzamide
  • 2-Chloro-5-fluorobenzamide
  • 2,4-Dichlorobenzamide

Comparison

2-Chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence its reactivity and biological activity compared to similar compounds. For example, the presence of two fluorine atoms can enhance its lipophilicity and metabolic stability, making it potentially more effective in certain applications.

Properties

IUPAC Name

2-chloro-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEBPPAZJWHWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (20 mL) of 2-chloro-4,5-difluorobenzoic acid (1.0 g) in N,N-dimethylformamide were added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (1.15 g) and N-hydroxysuccinimide (717 mg) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added 28% aqueous ammonia solution (2 mL) under ice-cooling, and the mixture was stirred at room temperature for 30 min. Water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2-chloro-4,5-difluorobenzamide as a colorless solid (yield: 760 mg, yield: 76%). To a solution (5 mL) of 2-chloro-4,5-difluorobenzamide (300 mg) in N,N-dimethylformamide was added pyridine (0.253 mL), and oxalyl chloride (0.20 mL) was added dropwise thereto under ice-cooling. The reaction mixture was stirred at room temperature for 30 min, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a colorless solid (yield: 250 mg).
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20 mL
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1.15 g
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717 mg
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2 mL
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